[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride
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Overview
Description
“[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2138157-46-5 . Its molecular weight is 247.13 . The IUPAC name for this compound is (3- (1H-1,2,4-triazol-3-yl)phenyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Chemical Analysis and Pharmacological Applications
- A study by Aymard, N., Honoré, P., & Carbuccia, I. (1994) developed a rapid and simple liquid chromatographic method with fluorimetric detection for the quantitation of 5-hydroxytryptamine (5-HT, serotonin) and free tryptophan in whole blood. This assay could be relevant for exploring mental disorders, indicating the importance of precise chemical analysis in the field of neuropsychopharmacology (Aymard, N., Honoré, P., & Carbuccia, I., 1994).
Therapeutic Research and Neurological Applications
- Research by Perry, T., Dunn, H., Ho, H., & Crichton, J. (1988) measured concentrations of monoamine metabolites in the cerebrospinal fluid (CSF) of patients with Rett syndrome, offering insights into neurotransmitter involvement in neurological disorders. This study underscores the role of chemical analysis in understanding and potentially treating neurological conditions (Perry, T., Dunn, H., Ho, H., & Crichton, J., 1988).
Neurotoxicity and Drug Metabolism
- Perfetti, X., O'Mathúna, B., Pizarro, N., Cuyás, E., Khymenets, O., Almeida, B., Pellegrini, M., Pichini, S., Lau, S., Monks, T., Farré, M., Pascual, J., Joglar, J., & de la Torre, R. (2009) identified neurotoxic thioether adducts of MDMA in human urine, highlighting the significance of understanding chemical metabolites in drug safety and human health (Perfetti, X. et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFKEXVPYZFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride |
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